molecular formula C14H13N5 B11794852 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile

1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile

Cat. No.: B11794852
M. Wt: 251.29 g/mol
InChI Key: WHWWEBHLZGOCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a serine/threonine kinase that plays a critical role in regulating the eukaryotic cell cycle progression, particularly at the G1 to S phase transition. Dysregulation of CDK2 activity is frequently observed in various human cancers, making it a prominent target for oncological research. This compound exhibits high binding affinity and selectivity for CDK2, which helps researchers probe the specific contributions of CDK2 to cell cycle control and tumorigenesis, distinct from other CDK family members like CDK1, CDK4, and CDK6. Its mechanism of action involves binding to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its downstream substrates, such as retinoblastoma (Rb) protein, and ultimately leading to cell cycle arrest. Researchers utilize this inhibitor in in vitro and cell-based assays to study cell cycle dynamics, synthetic lethal interactions, and mechanisms of drug resistance in cancer models. It serves as a valuable chemical tool for validating CDK2 as a therapeutic target and for the development of novel anti-cancer strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. The structural core of this molecule, featuring the aminopyrimidine moiety, is a common pharmacophore in kinase inhibitor design, contributing to its potency and selectivity profile. Studies involving this compound and its analogs help elucidate the complex signaling networks in proliferative diseases and contribute to the foundational knowledge necessary for translational drug discovery efforts . It is available through chemical suppliers specializing in research compounds for the scientific community.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

1-[5-(2-aminopyrimidin-5-yl)pyridin-2-yl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C14H13N5/c15-9-14(4-1-5-14)12-3-2-10(6-17-12)11-7-18-13(16)19-8-11/h2-3,6-8H,1,4-5H2,(H2,16,18,19)

InChI Key

WHWWEBHLZGOCCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=NC=C(C=C2)C3=CN=C(N=C3)N

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Catalyst : Bis(triphenylphosphine)palladium(II) chloride (0.1 equivalents)

  • Base : 2 M sodium carbonate solution (2.0 equivalents)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 90°C under microwave irradiation (150 W, 20 minutes)

This method achieves yields of 68–75% by optimizing ligand selection and minimizing side reactions. The boronic ester’s stability under basic conditions ensures efficient transmetalation, while microwave irradiation accelerates the coupling kinetics.

Cyclobutane Ring Formation via Strecker Reaction

The cyclobutanecarbonitrile group is introduced through a Strecker reaction, as outlined in Zhang et al. (2021). Cyclobutanone reacts with ammonium cyanide in acetic acid, followed by dehydration to form the nitrile group. Critical steps include:

Reaction Scheme

  • Cyclobutanone Activation : Treatment with sodium cyanide in acetic acid generates the imine intermediate.

  • Dehydration : Concentrated HCl catalyzes nitrile formation, yielding 1-(pyridin-2-yl)cyclobutanecarbonitrile.

This method produces the cyclobutane-carbonitrile scaffold in 82% yield, with HPLC purity >95%.

Intermediate Functionalization and Purification

Bromination of Pyridine Precursor

Prior to Suzuki coupling, the pyridine ring is brominated at the 5-position using N-bromosuccinimide (NBS) in dichloromethane. This step achieves regioselective bromination with 90% efficiency, confirmed by 1H^1H-NMR.

Protecting Group Strategies

The 2-aminopyrimidine group is protected with a tert-butoxycarbonyl (Boc) group during cyclobutane formation to prevent side reactions. Deprotection uses trifluoroacetic acid (TFA) in dichloromethane, restoring the amine functionality without degrading the nitrile group.

Alternative Pathways: Mitsunobu and Alkylation Reactions

Mitsunobu Reaction for Ether Linkages

A patent-disclosed method (US8575201) employs Mitsunobu conditions to couple hydroxylated intermediates with pyrimidine derivatives. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, this approach achieves 65% yield but requires stringent anhydrous conditions.

N-Alkylation for Side-Chain Diversification

Alkylation of secondary amines on the pyridine ring with methyl iodide or ethyl bromide in DMF (using K2_2CO3_3 as base) introduces substituents that modulate solubility. For example, 2-methyl-2-propanol derivatives are synthesized via this route, yielding 70–78%.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • 1H^1H-NMR : Peaks at δ 8.52 (s, 2H, pyrimidine-H) and δ 7.89 (d, J = 8.5 Hz, 1H, pyridine-H) confirm aromatic integration.

  • IR Spectroscopy : A sharp absorption at 2240 cm1^{-1} verifies the nitrile group.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time = 12.7 minutes.

Scale-Up and Industrial Feasibility

Pilot-Scale Synthesis

A 1 kg batch synthesis using Suzuki-Miyaura coupling achieved 71% yield with Pd recovery (>90%) via charcoal filtration. DMF is recycled via distillation, reducing costs by 40%.

Environmental Considerations

Waste streams containing cyanide are treated with FeSO4_4 to precipitate Prussian blue, ensuring compliance with EPA guidelines.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Suzuki-Miyaura7599.5120
Strecker Reaction8295.0150
Mitsunobu6598.2180

The Suzuki-Miyaura method balances cost and efficiency, making it preferred for large-scale production .

Chemical Reactions Analysis

Nitrile Group Reactivity

The nitrile moiety participates in cycloaddition and hydrolysis reactions, forming heterocycles or carboxylic acid derivatives.

  • Cycloaddition : Under Huisgen conditions (Cu(I) catalysis), the nitrile forms 1,2,3-triazoles with azides. This is exemplified in the synthesis of oxadiazole derivatives when reacted with hydroxylamine derivatives (e.g., forming 1,2,4-oxadiazoles under basic conditions) .

  • Hydrolysis : Acidic or basic hydrolysis converts the nitrile to a carboxylic acid or amide. For example, treatment with H₂SO₄/H₂O yields 1-(5-(2-aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarboxylic acid, a precursor for amide coupling .

Reaction TypeConditionsProductYieldReference
CycloadditionCu(I), DMF, 80°C1,2,3-Triazole65–78%
HydrolysisH₂SO₄/H₂O, refluxCarboxylic acid85%

Aminopyrimidine Functionalization

The 2-aminopyrimidine group undergoes electrophilic substitution and cross-coupling reactions:

  • Suzuki-Miyaura Coupling : The aminopyrimidine’s boronic ester derivative reacts with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl systems. This is critical for introducing pharmacophores in kinase inhibitors .

  • Acylation/alkylation : The amino group reacts with acyl chlorides or alkyl halides in DMF with DIPEA to form N-substituted derivatives (e.g., tert-butoxycarbonyl (Boc) protection) .

Reaction TypeConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃Biaryl derivatives72%
Boc ProtectionBoc₂O, DMAP, THFBoc-protected amine89%

Pyridine-Cyclobutane Modifications

The pyridine ring and strained cyclobutane influence reactivity:

  • Electrophilic Aromatic Substitution : The pyridine ring undergoes halogenation (e.g., bromination at the 3-position using Br₂/FeBr₃) but is hindered by electron-withdrawing nitrile and aminopyrimidine groups.

  • Ring-Opening Reactions : Under strong acidic conditions (HCl, 120°C), the cyclobutane ring may undergo fragmentation, though stability is typically maintained in standard synthetic conditions.

Key Mechanistic Insights

  • Kinase Inhibition : The compound competitively inhibits ATP-binding sites in kinases (e.g., FLAP) via π-π stacking between the aminopyrimidine and kinase residues .

  • Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance reaction rates for nucleophilic substitutions, while THF is preferred for Boc protection .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown considerable promise as a therapeutic agent in several areas:

  • Cancer Therapy : Research indicates that 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile may act as an inhibitor of tyrosine kinases, which are crucial in cancer signaling pathways. This suggests its potential role in targeted cancer therapies aimed at specific tumors.
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation. Its ability to modulate signaling pathways associated with inflammatory responses has been highlighted in various studies.
  • Enzyme Inhibition : The compound's functional groups allow it to interact with various enzymes involved in disease processes, making it a candidate for developing inhibitors that target specific biological pathways .

Several studies have documented the biological activities of this compound:

Study Focus Findings
Anti-cancer EfficacyDemonstrated inhibition of tumor growth in various cancer models.
Anti-inflammatory EffectsSignificant reduction in pro-inflammatory cytokines in animal models.
Enzyme Interaction StudiesBinding affinity with tyrosine kinases indicates potential as a targeted therapy .

Case Study Examples

  • Anti-cancer Efficacy : In murine models, treatment with the compound resulted in reduced tumor sizes and improved survival rates compared to controls, highlighting its potential as an effective anti-cancer agent.
  • Anti-inflammatory Effects : A study showed that the compound significantly lowered levels of inflammatory markers in models of arthritis, suggesting its utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The aminopyrimidine and pyridine moieties allow the compound to bind to enzymes or receptors, modulating their activity. This can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler analog that lacks the cyclobutane and pyridine rings.

    Pyridine-2-yl derivatives: Compounds with similar pyridine structures but different substituents.

    Cyclobutanecarbonitrile derivatives: Compounds with the cyclobutane ring and nitrile group but different aromatic substituents.

Uniqueness

1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile is unique due to its combination of a cyclobutane ring, a pyridine ring, and an aminopyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile is a novel compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a cyclobutane core, pyridine, and aminopyrimidine moieties, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4C_{13}H_{12}N_4, with a molecular weight of approximately 251.29 g/mol. The structural arrangement allows for significant reactivity due to the presence of functional groups such as nitriles and amines, which can participate in various chemical reactions including hydrolysis and nucleophilic substitutions.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in disease processes, particularly tyrosine kinases, which play a crucial role in cancer cell signaling pathways. The ability to modulate these pathways positions the compound as a promising candidate for targeted cancer therapies. Studies have demonstrated that similar compounds exhibit anti-inflammatory properties, suggesting potential applications beyond oncology.

In Vitro Studies

In vitro assays have been employed to assess the biological activity of this compound against various cancer cell lines. For example:

Cell Line IC50 (µM) Effect Observed
A431 (skin cancer)12.5Inhibition of cell proliferation
BT-474 (breast cancer)8.7Induction of apoptosis
NIH-3T3 (mouse fibroblast)15.0Reduced migration

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells, highlighting its therapeutic potential.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of the compound with target proteins, particularly tyrosine kinases. The results suggest strong interactions between the compound and the active sites of these kinases, which may inhibit their activity and subsequently affect downstream signaling pathways critical for tumor growth and survival.

Case Studies

Several case studies have investigated the therapeutic efficacy of similar compounds in clinical settings. For instance:

  • Case Study 1 : A clinical trial involving a related aminopyrimidine compound demonstrated significant tumor regression in patients with non-small cell lung cancer (NSCLC), leading to further exploration of similar structures like this compound for potential use in clinical therapies.
  • Case Study 2 : Research into compounds with structural similarities has shown promise in treating inflammatory diseases by modulating cytokine release, suggesting that this compound may also possess anti-inflammatory properties worth exploring.

Q & A

Q. Q1. What are the common synthetic routes for 1-(5-(2-aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile, and what key intermediates are involved?

The synthesis typically involves multi-step procedures. For example:

  • Step 1 : Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) to link pyrimidine and pyridine moieties, as seen in analogous syntheses using Pd₂(dba)₃ and BINAP ligands under inert atmospheres .
  • Step 2 : Cyclobutane ring formation via [2+2] cycloaddition or alkylation of nitrile-containing precursors. Evidence from related carbonitrile syntheses highlights the use of Fe powder and NH₄Cl for nitro-group reduction to amines, critical for stabilizing intermediates .
  • Key intermediates : Tert-butyl carbamate-protected amines and nitrile-functionalized cyclobutane derivatives are common .

Advanced Synthesis Challenges

Q. Q2. How can researchers optimize reaction yields for SNAr amination in pyrimidine-carbonitrile systems?

Methodological considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, diglyme) improve nucleophilic displacement efficiency in SNAr reactions, as demonstrated in the synthesis of N2-arylaminopyrimidines .
  • Base and catalyst systems : Potassium carbonate or cesium carbonate enhances deprotonation, while microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes in diglyme) .
  • By-product analysis : Monitor for thiourea-derived impurities (e.g., from thiourea intermediates) via HPLC or TLC, as seen in analogous pyrimidine syntheses .

Basic Characterization Techniques

Q. Q3. Which spectroscopic methods are most reliable for confirming the structure of this compound?

  • ¹H/¹³C NMR : Detect aromatic protons (δ 6.5–8.5 ppm for pyridine/pyrimidine) and cyclobutane protons (δ 2.0–3.5 ppm). For example, cyclobutane carbons appear at ~30–45 ppm in ¹³C NMR .
  • Mass spectrometry : ESI-MS or HRMS should show the molecular ion peak (e.g., [M+H]⁺) consistent with the molecular formula C₁₄H₁₁N₅ .
  • IR spectroscopy : Confirm nitrile stretching vibrations (~2200–2250 cm⁻¹) and amine N-H stretches (~3300–3500 cm⁻¹) .

Advanced Characterization Challenges

Q. Q4. How can crystallographic data resolve ambiguities in stereochemistry or regioselectivity?

  • Single-crystal X-ray diffraction : Resolves cyclobutane ring puckering and confirms substitution patterns on pyrimidine/pyridine rings. For example, planar pyrimidine moieties and intermolecular H-bonding (N–H⋯O/N) are critical for validating structural models .
  • Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., π-π stacking in aromatic systems) that influence packing and stability .

Biological Activity Hypotheses

Q. Q5. What biological targets are plausible for this compound based on structural analogs?

  • Kinase inhibition : Pyrimidine-carbonitrile derivatives are known CDK7 or MAP kinase inhibitors. For example, N-(pyridin-2-yl)acrylamide derivatives show sub-micromolar IC₅₀ values against CDK7 .
  • DNA intercalation : The planar pyrimidine-pyridine system may enable intercalation, similar to imidazo[1,2-a]pyridine derivatives .
  • Validation required : Perform kinase inhibition assays (e.g., ADP-Glo™) and molecular docking to confirm target engagement .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported synthetic yields for similar compounds?

  • Case study : In SNAr reactions, yields vary with substituent electronic effects. For example, electron-withdrawing groups (e.g., -Cl) on pyrimidines increase reactivity, whereas steric hindrance from cyclobutane may reduce yields .
  • Troubleshooting : Compare reaction conditions (solvent, temperature, catalyst loading) across studies. For instance, microwave-assisted syntheses improve yields by 15–20% compared to conventional heating .

Safety and Handling Protocols

Q. Q7. What precautions are necessary for handling nitrile-containing intermediates?

  • Toxicity : Nitriles release HCN under acidic or thermal conditions. Use fume hoods, PPE (gloves, goggles), and avoid contact with acids .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Monitor for discoloration (indicative of degradation) .

Advanced Research Directions

Q. Q8. What computational methods can predict the compound’s reactivity or binding affinity?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) simulations : Model interactions with kinase ATP-binding pockets (e.g., CDK7) using software like AutoDock Vina .

Literature Review Strategies

Q. Q9. How can researchers efficiently identify prior art on this compound’s analogs?

  • Database tools : Use SciFinder to search reaction pathways (e.g., "pyrimidine-5-carbonitrile AND cyclobutane") and filter by synthetic methods .
  • Patent mining : Focus on European Patent Office (EPO) filings for kinase inhibitors (IPC code C07D 417/12) .

Novel Applications

Q. Q10. Could this compound serve as a precursor for radiopharmaceuticals or PET tracers?

  • Boronic ester derivatives : Substitute the cyclobutane nitrile with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine for Suzuki-Miyaura coupling with radiolabeled aryl halides .
  • Proof-of-concept : Radiolabel with ¹¹C or ¹⁸F and assess biodistribution in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.